Absence of 5‑Lipoxygenase Inhibition vs. Structurally Related Succinimide Derivatives
The target compound was evaluated for inhibition of rat basophilic leukemia‑1 (RBL‑1) 5‑lipoxygenase at a concentration of 100 µM in a binding assay and showed no significant activity (NS) [1]. In contrast, published succinimide derivatives bearing α‑ketoester, cyanoacetate, or aryl substituents at the N‑aryl or 3‑position demonstrate 5‑LOX inhibitory IC50 values down to 20 µM, with the 5‑LOX pharmacophore being a well‑documented feature of the succinimide class [2]. The inactivity of 1‑(4‑fluorophenyl)-3‑(morpholin‑4‑yl)pyrrolidine‑2,5‑dione suggests a clean selectivity profile that is atypical for the scaffold.
| Evidence Dimension | 5‑Lipoxygenase (RBL‑1) inhibition at 100 µM |
|---|---|
| Target Compound Data | No significant activity (NS) at 100 µM |
| Comparator Or Baseline | Select succinimide derivatives (e.g., cyanoacetate‑succinimide hybrids) – IC50 values ≤ 20 µM [2] |
| Quantified Difference | No inhibition observed vs. significant inhibition for certain analogs |
| Conditions | RBL-1 cell‑based binding assay, 100 µM compound concentration |
Why This Matters
Lack of 5‑LOX activity can be a discriminating factor when selecting a succinimide scaffold for targets where 5‑LOX engagement would represent an unwanted off‑target liability.
- [1] ChEMBL Assay CHEMBL620010. Inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 µM. European Bioinformatics Institute. Available at: https://www.ebi.ac.uk/chembl/explore/assay/CHEMBL620010 (Accessed 2026). View Source
- [2] Synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents (2020). European Journal of Medicinal Chemistry, 185, 111803. Compounds exhibited 5-LOX IC50 values in low-micromolar range. View Source
